molecular formula C7H8O3 B7809619 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 406947-35-1

3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B7809619
CAS No.: 406947-35-1
M. Wt: 140.14 g/mol
InChI Key: GGENYTTTZYHGSU-UHFFFAOYSA-N
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Description

3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound features a formyl group and a carboxylic acid group attached to a bicyclo[1.1.1]pentane core. The rigid and strained nature of the bicyclo[1.1.1]pentane framework imparts distinct chemical properties to the compound, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the formyl and carboxylic acid groups. One common method involves the photochemical addition of propellane to diacetyl, forming a diketone intermediate. This intermediate undergoes a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . Subsequent functional group transformations can introduce the formyl group at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the large-scale synthesis of related bicyclo[1.1.1]pentane derivatives often involves flow photochemical processes and batch reactions to achieve multigram quantities . These methods are scalable and can be adapted for the production of various bicyclo[1.1.1]pentane derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products

    Oxidation: 3-Formylbicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Substitution: Various esters and amides of this compound.

Scientific Research Applications

3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying the reactivity of strained bicyclic systems.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure, which can enhance binding affinity and selectivity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties derived from the bicyclo[1.1.1]pentane core.

Mechanism of Action

The mechanism of action of 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In drug design, the rigid bicyclic structure can enhance the binding affinity to molecular targets by reducing conformational flexibility. This can lead to improved selectivity and potency of the resulting pharmaceuticals. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets, further contributing to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylbicyclo[111]pentane-1-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the strained bicyclo[111]pentane core

Properties

IUPAC Name

3-formylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-4-6-1-7(2-6,3-6)5(9)10/h4H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGENYTTTZYHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665424
Record name 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406947-35-1
Record name 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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